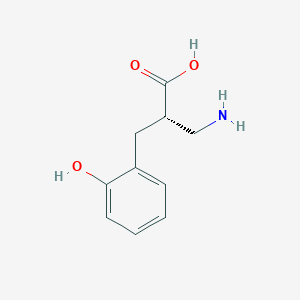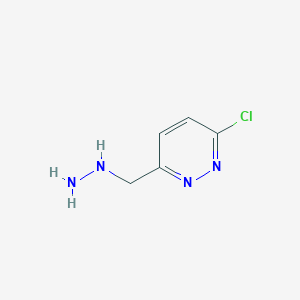
3-Chloro-6-(hydrazinylmethyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-(hydrazinylmethyl)pyridazine is a chemical compound with the molecular formula C5H6ClN3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(hydrazinylmethyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol. The reaction mixture is heated to around 130°C for about an hour, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-(hydrazinylmethyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds. Reduction reactions can also modify the hydrazinyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents can be employed for reduction reactions.
Major Products Formed
Substituted Pyridazines: Products formed by substitution reactions.
Azo and Azoxy Compounds: Products formed by oxidation of the hydrazinyl group.
Cyclized Heterocycles: Products formed by cyclization reactions.
Applications De Recherche Scientifique
3-Chloro-6-(hydrazinylmethyl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying various biological processes, including enzyme inhibition and signal transduction pathways.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-(hydrazinylmethyl)pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. The hydrazinyl group can form hydrogen bonds and other interactions with amino acid residues in the target protein, stabilizing the compound-protein complex and inhibiting the protein’s function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-6-methylpyridazine
- 3-Chloro-6-(pyridin-3-ylmethyl)pyridazine
- 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine
Uniqueness
3-Chloro-6-(hydrazinylmethyl)pyridazine is unique due to its hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other pyridazine derivatives. This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and development .
Propriétés
Formule moléculaire |
C5H7ClN4 |
|---|---|
Poids moléculaire |
158.59 g/mol |
Nom IUPAC |
(6-chloropyridazin-3-yl)methylhydrazine |
InChI |
InChI=1S/C5H7ClN4/c6-5-2-1-4(3-8-7)9-10-5/h1-2,8H,3,7H2 |
Clé InChI |
ZMPZTYTZGKZQAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1CNN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









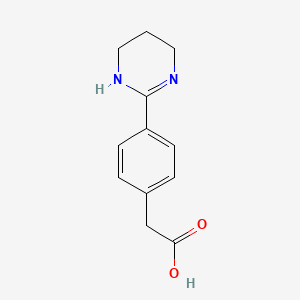
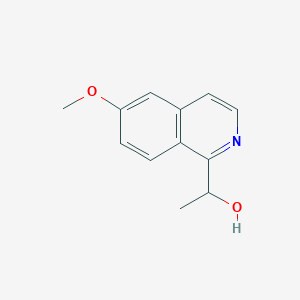

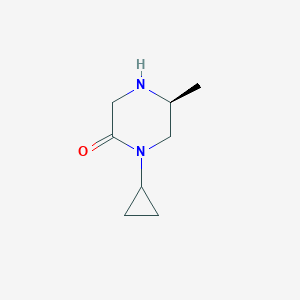
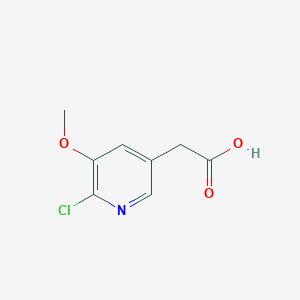
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B12958228.png)
